molecular formula C13H11BrN4O3S B11983037 Purine-2,6-dione, 8-bromo-1,3-dimethyl-7-(2-oxo-2-thiophen-2-ylethyl)-3,7-dihydro-

Purine-2,6-dione, 8-bromo-1,3-dimethyl-7-(2-oxo-2-thiophen-2-ylethyl)-3,7-dihydro-

Cat. No.: B11983037
M. Wt: 383.22 g/mol
InChI Key: YRWWTZIGNQOELX-UHFFFAOYSA-N
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Description

8-BR-1,3-DIMETHYL-7-(2-OXO-2-(2-THIENYL)ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of bromine, methyl groups, and a thienyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BR-1,3-DIMETHYL-7-(2-OXO-2-(2-THIENYL)ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom into the purine ring.

    Methylation: Addition of methyl groups at specific positions.

    Thienyl Group Addition: Incorporation of the thienyl group through a suitable coupling reaction.

    Oxidation: Formation of the oxo group.

Each step requires specific reagents, catalysts, and conditions, such as:

  • Bromine or N-bromosuccinimide (NBS) for bromination.
  • Methyl iodide or dimethyl sulfate for methylation.
  • Palladium-catalyzed coupling reactions for thienyl group addition.
  • Oxidizing agents like potassium permanganate or chromium trioxide for oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-BR-1,3-DIMETHYL-7-(2-OXO-2-(2-THIENYL)ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the thienyl or purine rings.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions at the bromine or methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone derivative, while reduction could produce a hydroxylated compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as antiviral or anticancer agents, due to its structural similarity to biologically active purines.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 8-BR-1,3-DIMETHYL-7-(2-OXO-2-(2-THIENYL)ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For example, it could inhibit or activate specific enzymes involved in purine metabolism, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Uniqueness

8-BR-1,3-DIMETHYL-7-(2-OXO-2-(2-THIENYL)ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the bromine and thienyl groups, which may confer distinct chemical reactivity and biological activity compared to other purines.

Properties

Molecular Formula

C13H11BrN4O3S

Molecular Weight

383.22 g/mol

IUPAC Name

8-bromo-1,3-dimethyl-7-(2-oxo-2-thiophen-2-ylethyl)purine-2,6-dione

InChI

InChI=1S/C13H11BrN4O3S/c1-16-10-9(11(20)17(2)13(16)21)18(12(14)15-10)6-7(19)8-4-3-5-22-8/h3-5H,6H2,1-2H3

InChI Key

YRWWTZIGNQOELX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)C3=CC=CS3

Origin of Product

United States

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